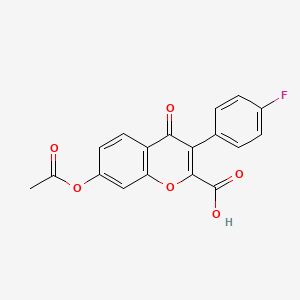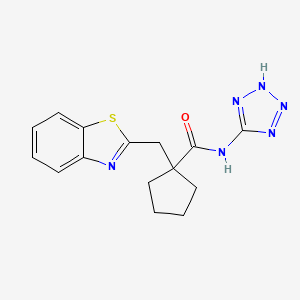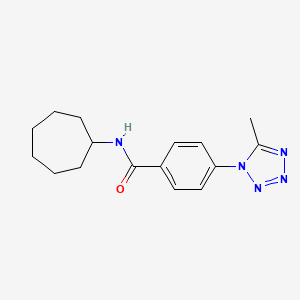![molecular formula C21H19N5O2 B12162041 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a DMSO medium.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and pyrazole rings through a suitable linker, often using carbonyl diimidazole (CDI) as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways related to cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Pyrazole Derivatives: Compounds with the pyrazole ring are known for their anti-cancer and anti-inflammatory activities.
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is unique due to the combination of the oxadiazole and pyrazole rings in a single molecule, which enhances its chemical stability and biological activity. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-15-23-20(28-25-15)12-13-22-21(27)19-14-18(16-8-4-2-5-9-16)24-26(19)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,22,27) |
InChI Key |
YBAZFTOCLUDSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12161981.png)



![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)
![2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12162019.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)
![methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12162047.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B12162054.png)

